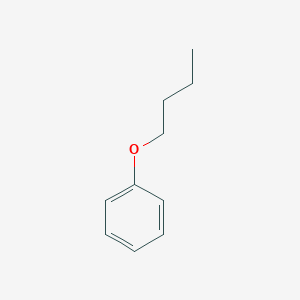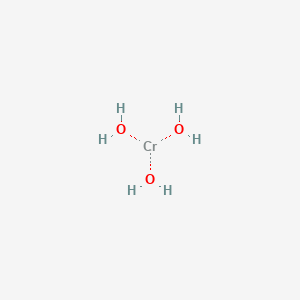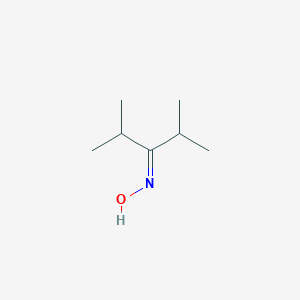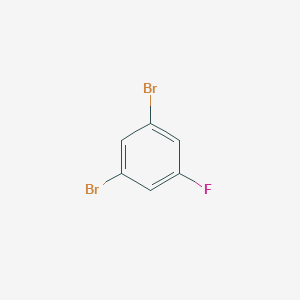
Sulfuro de antimonio(V)
Descripción general
Descripción
El pentasulfuro de antimonio es un compuesto inorgánico formado por antimonio y azufre, comúnmente conocido como rojo de antimonio. Es un compuesto no estequiométrico con una composición variable, y su estructura aún se desconoce. Este compuesto se encuentra típicamente como un polvo rojo e insoluble en agua, pero soluble en ácido clorhídrico, álcalis e hidrosulfuro de amonio .
Aplicaciones Científicas De Investigación
El pentasulfuro de antimonio tiene diversas aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción exacto del pentasulfuro de antimonio no se comprende completamente. Se sabe que interactúa con moléculas y vías biológicas, particularmente en su forma iónica. En aplicaciones médicas, se cree que los compuestos de antimonio ejercen sus efectos interfiriendo con los procesos celulares e induciendo apoptosis en las células diana {_svg_4}.
Compuestos similares:
Trisulfuro de antimonio (Sb2S3): Otro sulfuro de antimonio, utilizado en pirotecnia y como pigmento.
Pentasulfuro de fósforo (P4S10): Un compuesto similar utilizado como reactivo de tioniación en la síntesis orgánica.
Singularidad: El pentasulfuro de antimonio es único debido a su naturaleza no estequiométrica y su composición variable. A diferencia del pentasulfuro de fósforo, no tiene una estructura bien definida y a menudo está contaminado con azufre, que se puede eliminar mediante procesos de purificación específicos .
Análisis Bioquímico
Biochemical Properties
Antimony(V) sulfide is involved in several biochemical reactions. It has been found to interact with various enzymes and proteins. For instance, it has been observed that microbial transformations of Antimony(V) sulfide are catalyzed by a series of enzymes in diverse environmental microorganisms .
Cellular Effects
Antimony(V) sulfide has been shown to have effects on various types of cells. For instance, it has been used for intracellular biosynthesis of nanoparticles in certain bacteria
Molecular Mechanism
The molecular mechanism of Antimony(V) sulfide involves interactions with photons, generating electron-hole pairs that can be harnessed for electrical purposes
Temporal Effects in Laboratory Settings
The effects of Antimony(V) sulfide over time in laboratory settings have been studied. For instance, it has been observed that the precipitation of Antimony(V) sulfide and the stability of the resulting compound depend on the conversion between Antimony(V) sulfide complexes and precipitates .
Metabolic Pathways
Antimony(V) sulfide is involved in several metabolic pathways. Microorganisms are able to reduce Antimony(V) sulfide through two metabolic pathways, i.e., respiratory and non-respiratory reductions .
Transport and Distribution
The transport and distribution of Antimony(V) sulfide within cells and tissues are complex processes. For instance, in the context of solar cells, carrier transport balance and light absorption balance for Antimony(V) sulfide have been achieved .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El pentasulfuro de antimonio se puede sintetizar haciendo reaccionar antimonio con azufre a temperaturas que van desde 250 hasta 400 grados Celsius en una atmósfera inerte . La reacción es la siguiente: [ 2 \text{Sb} + 5 \text{S} \rightarrow \text{Sb}2\text{S}_5 ]
Métodos de producción industrial: En entornos industriales, el pentasulfuro de antimonio se produce calentando antimonio y azufre juntos en un entorno controlado para garantizar la composición y pureza deseadas. Las muestras comerciales a menudo contienen impurezas de azufre, que se pueden eliminar lavando con disulfuro de carbono en un extractor Soxhlet {_svg_3}.
Tipos de reacciones:
Oxidación: El pentasulfuro de antimonio puede sufrir reacciones de oxidación, especialmente cuando se expone a agentes oxidantes fuertes.
Reducción: Se puede reducir a trisulfuro de antimonio o antimonio elemental en condiciones específicas.
Sustitución: Este compuesto puede participar en reacciones de sustitución, especialmente con ácidos fuertes.
Reactivos y condiciones comunes:
Ácido clorhídrico: Cuando se trata con ácidos fuertes como el ácido clorhídrico, el pentasulfuro de antimonio libera sulfuro de hidrógeno y forma tricloruro de antimonio. [ 6 \text{HCl} + \text{Sb}2\text{S}_5 \rightarrow 2 \text{SbCl}_3 + 3 \text{H}_2\text{S} + 2 \text{S} ]
Productos principales:
Triccloruro de antimonio: Se forma durante la reacción con ácido clorhídrico.
Sulfuro de hidrógeno: Se libera como gas durante la reacción con ácidos fuertes.
Comparación Con Compuestos Similares
Antimony Trisulfide (Sb2S3): Another sulfide of antimony, used in pyrotechnics and as a pigment.
Phosphorus Pentasulfide (P4S10): A similar compound used as a thionation reagent in organic synthesis.
Uniqueness: Antimony pentasulfide is unique due to its nonstoichiometric nature and variable composition. Unlike phosphorus pentasulfide, it does not have a well-defined structure and is often contaminated with sulfur, which can be removed through specific purification processes .
Propiedades
IUPAC Name |
[bis(sulfanylidene)-λ5-stibanyl]sulfanyl-bis(sulfanylidene)-λ5-stibane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5S.2Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKVREKQVQREQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Sb](=S)S[Sb](=S)=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
S5Sb2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046583 | |
| Record name | Antimony(V) sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange-yellow odorless solid; [Merck Index] | |
| Record name | Antimony pentasulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20253 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1315-04-4 | |
| Record name | Antimony pentasulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001315044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony sulfide (Sb2S5) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony(V) sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diantimony pentasulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.869 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is unique about the synthesis method of antimony(V) sulfide described in the research?
A1: The research describes a novel method for synthesizing antimony(V) sulfide using a nuclear decay process. [, ] Specifically, it involves the β− decay of 121mSn within a SnS2 lattice. This decay process leads to the formation of a covalent antimony(V) sulfide compound. [, ] This method is particularly interesting because it allows for the creation of antimony(V) compounds that might be challenging to synthesize through traditional chemical methods.
Q2: What spectroscopic technique was used to characterize the synthesized antimony(V) sulfide, and what information did it provide?
A2: The researchers utilized Mössbauer spectroscopy to characterize the synthesized antimony(V) sulfide. [, ] This technique is particularly sensitive to the oxidation state and chemical environment of Mössbauer-active isotopes, such as 121Sb. The obtained Mössbauer spectrum confirmed the formation of a covalent antimony(V) compound within the SnS2 lattice. [, ] This information is valuable for understanding the chemical nature and potential applications of the synthesized material.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl] acetate](/img/structure/B75274.png)
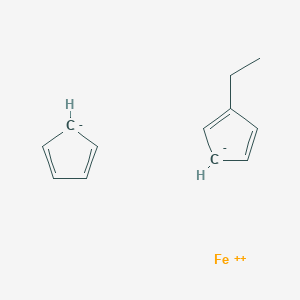
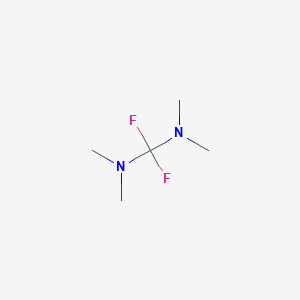

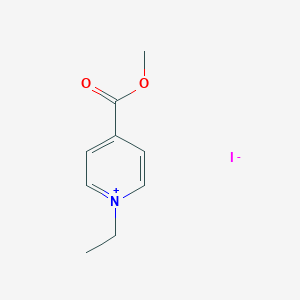
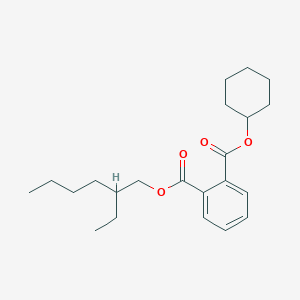
![2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid](/img/structure/B75283.png)
